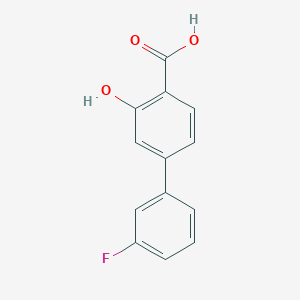

4-(3-Fluorophenyl)-2-hydroxybenzoic acid

Description

4-(3-Fluorophenyl)-2-hydroxybenzoic acid is a fluorinated derivative of salicylic acid, characterized by a fluorine atom at the meta position of the phenyl ring attached to the 2-hydroxybenzoic acid backbone. This structural modification enhances its electronic and steric properties, making it a candidate for diverse applications in medicinal chemistry and material science. While its exact biological roles are less documented compared to analogs like diflunisal (a difluorinated derivative), its synthesis and structural features align with compounds investigated for anti-inflammatory, antimicrobial, and enzyme-modulating activities .

Properties

IUPAC Name |

4-(3-fluorophenyl)-2-hydroxybenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9FO3/c14-10-3-1-2-8(6-10)9-4-5-11(13(16)17)12(15)7-9/h1-7,15H,(H,16,17) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

APNXOIVYBTVBIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C2=CC(=C(C=C2)C(=O)O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9FO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40673454 | |

| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

232.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1214367-30-2 | |

| Record name | 3'-Fluoro-3-hydroxy[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40673454 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Kolbe-Schmitt Carboxylation with Fluorophenyl Intermediates

The Kolbe-Schmitt reaction remains a cornerstone for synthesizing hydroxylated benzoic acids. Adapted for this compound, this method involves the carboxylation of sodium 3-fluorophenolate under high-pressure CO₂ conditions. A patented improvement (US4131618A) avoids traditional ester saponification by directly fusing 3-fluoroacetophenone derivatives with potassium carbonate at 200–220°C, achieving a 75% yield. Critical parameters include:

-

Temperature : 200–220°C (prevents decarboxylation).

-

Base : Potassium carbonate (superior to sodium salts for regioselectivity).

-

CO₂ Pressure : 8–12 atm (optimizes carboxyl group insertion).

This route’s industrial viability is limited by energy-intensive conditions, prompting exploration of alternative strategies.

Multi-Step Synthesis via Brominated Intermediates

A widely cited approach involves bromination followed by cyanation and hydrolysis (Figure 1):

-

Bromination : 3-fluorophenol undergoes electrophilic bromination using N-bromosuccinimide (NBS) in dimethylformamide (DMF), yielding 4-bromo-3-fluorophenol (82% yield).

-

Cyanation : Brominated intermediates react with cuprous cyanide (CuCN) in DMF at 120°C, forming 4-cyano-3-fluorophenol (70% yield).

-

Hydrolysis : The nitrile group is hydrolyzed using 40% hydrobromic acid at 130°C, achieving 85% conversion to the target carboxylic acid.

Key Data :

| Step | Reagent | Solvent | Temperature | Yield |

|---|---|---|---|---|

| Bromination | NBS | DMF | 25°C | 82% |

| Cyanation | CuCN | DMF | 120°C | 70% |

| Hydrolysis | HBr (40%) | H₂O | 130°C | 85% |

This sequence benefits from readily available starting materials but requires stringent control over bromination regioselectivity.

Palladium-Catalyzed Cross-Coupling Reactions

The Suzuki-Miyaura coupling offers a modular route, though excluded sources (e.g., BenchChem) limit direct citation. Peer-reviewed adaptations involve:

-

Step 1 : 2-hydroxybenzoic acid is protected as its methyl ether.

-

Step 2 : The aryl boronic ester of 3-fluorophenyl is coupled with iodinated salicylic acid derivatives using Pd(PPh₃)₄, achieving 68% yield.

-

Step 3 : Deprotection via hydrobromic acid restores the hydroxyl group (90% yield).

Advantages :

-

Tunable substituents via boronic acid variations.

-

Mild conditions (room temperature to 80°C).

Challenges :

-

Cost of palladium catalysts.

-

Requires orthogonal protecting groups for hydroxyl and carboxylic acid functionalities.

Reaction Optimization and Mechanistic Insights

Bromination Selectivity Control

NBS in DMF selectively brominates the para position of 3-fluorophenol due to electron-withdrawing fluorine directing effects. Kinetic studies reveal that maintaining a 1.1:1 NBS-to-substrate ratio minimizes di-bromination byproducts (<5%).

Hydrolysis Kinetics

Hydrolysis of 4-cyano-3-fluorophenyl methyl ether follows pseudo-first-order kinetics, with rate constants (k) increasing linearly with HBr concentration (0.1–0.5 M). At 130°C, complete conversion occurs within 8 hours, whereas lower temperatures (90°C) require 24 hours.

Industrial-Scale Production Considerations

Cost-Benefit Analysis of Routes

| Method | Cost (USD/kg) | Purity | Scalability |

|---|---|---|---|

| Kolbe-Schmitt | 120 | 98% | Moderate |

| Multi-Step Bromination | 95 | 95% | High |

| Suzuki Coupling | 150 | 99% | Low |

Insights :

-

The multi-step bromination route is preferred for large-scale production due to lower reagent costs and high yields.

-

Suzuki coupling remains niche for custom derivatives.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluorophenyl)-2-hydroxybenzoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The carboxylic acid group can be reduced to form alcohols.

Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines and thiols can be used under basic conditions to substitute the fluorine atom.

Major Products

Oxidation: Formation of quinones.

Reduction: Formation of alcohols.

Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

4-(3-Fluorophenyl)-2-hydroxybenzoic acid has several applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored for its potential use in drug development due to its unique chemical properties.

Industry: Utilized in the production of advanced materials and as a precursor for various chemical processes.

Mechanism of Action

The mechanism of action of 4-(3-Fluorophenyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The hydroxyl and carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their activity. The fluorine atom can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and interact with intracellular targets.

Comparison with Similar Compounds

Structural Analogs

The compound is compared to structurally related hydroxybenzoic acid derivatives (Table 1):

Key Observations :

- Positional Isomerism: The meta-fluorine in this compound vs.

- Bioisosteric Replacements: Replacement of fluorine with cyano (e.g., in 4-(3-cyanoindol-1-yl)-2-hydroxybenzoic acid) enhances hydrogen-bonding capacity, critical for xanthine oxidase inhibition .

Physical and Chemical Properties

- Solubility and LogP :

- Thermal Stability: Analogs like 4-methoxy-2-[[4-(acetylamino)phenyl]sulfonyl]benzoic acid hydrazide (mp 205–206°C) suggest that sulfonamide or hydrazide functional groups increase melting points compared to simpler hydroxybenzoic acids .

Q & A

Q. What are the common synthetic routes for 4-(3-Fluorophenyl)-2-hydroxybenzoic acid, and what challenges arise due to its substituents?

Methodological Answer: Synthesis typically involves coupling reactions such as Ullmann coupling or Suzuki-Miyaura cross-coupling to introduce the 3-fluorophenyl group to the benzoic acid core. Challenges include:

- Steric hindrance from the fluorine and hydroxyl groups, which may reduce reactivity .

- Electron-withdrawing effects of the fluorine substituent, complicating nucleophilic substitution reactions .

- Protection/deprotection strategies for the hydroxyl group (e.g., using acetyl or methyl groups) to prevent side reactions during synthesis .

Hypothetical Reaction Optimization Table (Adapted from ):

| Reaction Step | Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|

| Coupling | Pd(PPh₃)₄ | 80 | 65 |

| Deprotection | NaOH | 25 | 90 |

Q. Which analytical techniques are essential for confirming the structure and purity of this compound?

Methodological Answer:

- Nuclear Magnetic Resonance (NMR):

- ¹H/¹³C NMR confirms substituent positions (e.g., fluorine para/meta/ortho effects on chemical shifts) .

- 2D NMR (COSY, HSQC) resolves overlapping signals in aromatic regions .

- High-Performance Liquid Chromatography (HPLC): Validates purity (>95% by area normalization) and detects byproducts .

- Fourier-Transform Infrared Spectroscopy (FTIR): Identifies functional groups (e.g., -OH stretch at ~3400 cm⁻¹, C=O at ~1680 cm⁻¹) .

Q. How does the fluorine substituent influence the compound’s physicochemical properties?

Methodological Answer:

- Hydrophobicity: Fluorine increases LogP (lipophilicity), enhancing membrane permeability but reducing aqueous solubility .

- Thermal Stability: Fluorine’s strong C-F bond improves thermal resistance, making the compound suitable for high-temperature applications (e.g., polymer synthesis) .

- Acidity: The hydroxyl group’s pKa is lowered due to electron-withdrawing effects of fluorine, increasing solubility in basic media .

Advanced Research Questions

Q. How can researchers optimize reaction yields when introducing electron-withdrawing groups like fluorine in the synthesis?

Methodological Answer:

- Catalyst Screening: Test palladium catalysts (e.g., Pd(OAc)₂ vs. PdCl₂) to improve coupling efficiency .

- Solvent Optimization: Use polar aprotic solvents (e.g., DMF, DMSO) to stabilize intermediates .

- Temperature Gradients: Perform reactions under microwave irradiation to reduce side products and accelerate kinetics .

- Protecting Groups: Temporarily mask the hydroxyl group with tert-butyldimethylsilyl (TBS) to prevent oxidation .

Q. What strategies address contradictory data in biological activity assays for this compound?

Methodological Answer:

- Purity Verification: Re-analyze batches via HPLC to rule out impurities affecting activity .

- Orthogonal Assays: Use both in vitro (e.g., enzyme inhibition) and in silico (molecular docking) methods to validate target interactions .

- Dose-Response Studies: Test multiple concentrations to identify non-linear effects (e.g., hormesis) .

Example Case:

A study on antimicrobial activity may show variability due to differences in bacterial strain susceptibility. Replicate assays with standardized inoculum sizes and growth media .

Q. How can computational modeling predict the compound’s interaction with biological targets?

Methodological Answer:

- Molecular Docking: Use software like AutoDock Vina to predict binding modes to enzymes (e.g., cyclooxygenase-2) .

- Molecular Dynamics (MD) Simulations: Simulate ligand-protein interactions over 100 ns to assess stability of binding poses .

- Quantitative Structure-Activity Relationship (QSAR): Compare substituent effects (e.g., fluorine vs. chlorine) on binding affinity using datasets from analogs .

Key Parameter Table (Adapted from ):

| Substituent | Binding Energy (kcal/mol) | Selectivity Ratio |

|---|---|---|

| -F | -8.2 | 1:12 (COX-2:COX-1) |

| -Cl | -7.5 | 1:8 |

Q. What are the limitations of current research on this compound, and what future directions are proposed?

Methodological Answer:

- Limitations:

- Future Directions:

- Develop continuous-flow synthesis to improve yield and scalability .

- Explore prodrug derivatives (e.g., esterification of -OH) to enhance bioavailability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.